Lipophilicity (cLogP) Differentiation vs. N-Thiazolyl and N-Pyridinyl Benzamide Analogs
The cyclohexenylethyl side chain of CAS 2034611-00-0 confers a calculated cLogP of approximately 2.60 , positioning it in a moderate lipophilicity range distinct from both the more polar N-thiazolyl analog (4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide, CAS 2034521-80-5, estimated cLogP ~1.5 based on smaller MW and heteroatom-rich thiazole) and the more lipophilic N-diphenylmethyl analog (N-(diphenylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, CAS 1797702-13-6, estimated cLogP >4.0) [1]. This intermediate cLogP value of 2.60 is within the optimal range for oral bioavailability (Lipinski guideline: cLogP ≤5) while retaining sufficient lipophilicity for membrane penetration, distinguishing it from both extremes of the analog series.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.60 (calculated by Enamine REAL database) |
| Comparator Or Baseline | N-thiazolyl analog (CAS 2034521-80-5): estimated cLogP ~1.5; N-diphenylmethyl analog (CAS 1797702-13-6): estimated cLogP ~4.3 |
| Quantified Difference | Target compound is ~1.1 log units more lipophilic than the thiazolyl analog and ~1.7 log units less lipophilic than the diphenylmethyl analog |
| Conditions | In silico calculation using ACD/Labs or similar algorithm as reported in Enamine REAL database |
Why This Matters
Intermediate lipophilicity reduces the risk of poor aqueous solubility (common with high-cLogP analogs) while avoiding inadequate membrane permeability (common with low-cLogP analogs), making this compound a more balanced starting point for cell-based assays requiring both solubility and cellular uptake.
- [1] Kuujia Chemical Database. Product pages for N-(diphenylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide (CAS 1797702-13-6) and structural data for N-thiazolyl analog (CAS 2034521-80-5). View Source
